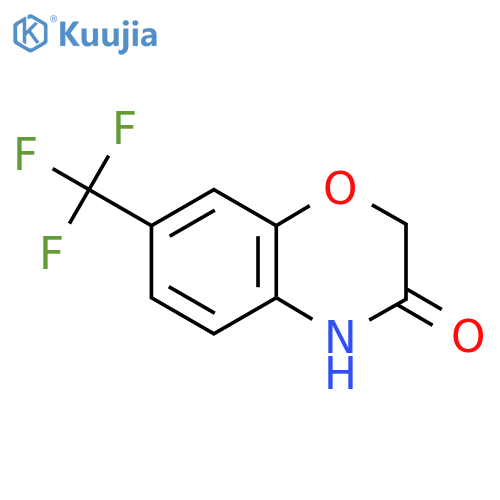Cas no 1215325-65-7 (7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one)

1215325-65-7 structure
商品名:7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one 化学的及び物理的性質
名前と識別子
-
- 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
- SBB056031
- 7-(trifluoromethyl)-2H,4H-benzo[e]1,4-oxazaperhydroin-3-one
- 1215325-65-7
- 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 7-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
- OGRPFRMNFZIHCT-UHFFFAOYSA-N
- 7-(trifluoromethyl)-2,4-dihydro-1,4-benzoxazin-3-one
- F88604
- SCHEMBL17027197
- 7-(Trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- TS-03096
-
- インチ: 1S/C9H6F3NO2/c10-9(11,12)5-1-2-6-7(3-5)15-4-8(14)13-6/h1-3H,4H2,(H,13,14)
- InChIKey: OGRPFRMNFZIHCT-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC2=C(C=1)OCC(N2)=O)(F)F
計算された属性
- せいみつぶんしりょう: 217.03506292g/mol
- どういたいしつりょう: 217.03506292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 1.8
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01FAFQ-500mg |
7-(TRIFLUOROMETHYL)-2H-1,4-BENZOXAZIN-3(4H)-ONE |
1215325-65-7 | 98% | 500mg |
$343.00 | 2025-02-13 | |
| 1PlusChem | 1P01FA7E-500mg |
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one |
1215325-65-7 | 97% | 500mg |
$556.00 | 2023-12-25 | |
| 1PlusChem | 1P01FA7E-100mg |
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one |
1215325-65-7 | 97% | 100mg |
$261.00 | 2023-12-25 | |
| 1PlusChem | 1P01FA7E-1g |
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one |
1215325-65-7 | 97% | 1g |
$816.00 | 2023-12-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614016-1g |
7-(Trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
1215325-65-7 | 98% | 1g |
¥4573.00 | 2024-08-09 | |
| Aaron | AR01FAFQ-100mg |
7-(TRIFLUOROMETHYL)-2H-1,4-BENZOXAZIN-3(4H)-ONE |
1215325-65-7 | 98% | 100mg |
$154.00 | 2025-02-13 | |
| Aaron | AR01FAFQ-5g |
7-(TRIFLUOROMETHYL)-2H-1,4-BENZOXAZIN-3(4H)-ONE |
1215325-65-7 | 98% | 5g |
$1544.00 | 2025-02-13 | |
| A2B Chem LLC | AX91882-100mg |
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one |
1215325-65-7 | 95% | 100mg |
$111.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614016-500mg |
7-(Trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
1215325-65-7 | 98% | 500mg |
¥3307.00 | 2024-08-09 | |
| A2B Chem LLC | AX91882-500mg |
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one |
1215325-65-7 | 95% | 500mg |
$248.00 | 2024-04-20 |
7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
1215325-65-7 (7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one) 関連製品
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
